![molecular formula C10H12ClNO2 B566300 4-Chloro-o-acetophenetide CAS No. 860742-51-4](/img/structure/B566300.png)
4-Chloro-o-acetophenetide
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Overview
Description
Scientific Research Applications
1. Environmental Impact and Carcinogenic Outcomes
Chlorophenoxy compounds, which include variants like 2,4-D and MCPA, are widely used herbicides. Epidemiological studies have linked exposure to these compounds with an increased risk of lymphoma and other cancers, although rodent toxicological studies show no evidence of carcinogenicity. Regulatory agencies classify these as either non-carcinogenic or unclassifiable. A systematic review by Stackelberg (2013) evaluated epidemiologic, toxicological, pharmacokinetic, exposure, and biomonitoring studies, concluding that the combined evidence does not support a genotoxic mode of action. However, the potential interaction between genetic polymorphisms and exposure to these compounds, especially in occupational settings, remains largely unknown (Stackelberg, 2013).
2. Degradation and Removal Techniques
Ionizing radiation has been proven effective for the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D). Zona, Solar, and Gehringer (2002) found that gamma-radiolytic decomposition follows a first-order kinetic, and oxygen saturation enhances fragmentation and mineralization, achieving a 36% reduction in total organic carbon (Zona, Solar, & Gehringer, 2002). Additionally, Sharma, Mukhopadhyay, and Murthy (2012) investigated the degradation of 4-chlorophenol using organic oxidants and UV irradiation, achieving significant degradation and mineralization (Sharma, Mukhopadhyay, & Murthy, 2012).
3. Corrosion Inhibition
Derivatives of chloro-acetophenone, such as 4-chloro-acetophenone-O-1'-(1'.3'.4'-triazolyl)-metheneoxime (CATM), have been studied for their corrosion inhibitive performance on mild steel surfaces. Guo et al. (2014) used density functional theory (DFT) to investigate this, finding that quantum chemical parameters correlated with the inhibition performance of these molecules (Guo et al., 2014).
4. Herbicide Toxicity and Molecular Biology
Research on the toxicity and mutagenicity of 2,4-D has advanced rapidly. Zuanazzi, Ghisi, and Oliveira (2020) conducted a scientometric review, revealing that the research focuses on occupational risk, neurotoxicity, and resistance to herbicides, with significant contributions from molecular biology, especially gene expression (Zuanazzi, Ghisi, & Oliveira, 2020).
5. Photocatalytic Degradation
Dehdar et al. (2021) investigated the photodegradation of 4-chlorophenol using a BiVO4/WO3 heterostructure under visible LED light. They found that this process was highly efficient in degrading 4-CP, with hydroxyl radicals and holes identified as the main active species in the photocatalytic degradation (Dehdar et al., 2021).
Future Directions
Mechanism of Action
Target of Action
4-Chloro-o-acetophenetide is a derivative of acetophenone, which is an interesting synthon in most organic reactions . Acetophenone and its derivatives are used in the synthesis of many heterocyclic compounds . .
Mode of Action
It’s known that acetophenone and its derivatives participate in organic reactions, including pseudo-two-, three-, and four-component reactions . For instance, Gálvez et al. reported a two-component reaction between 4-chloro acetophenone and 5-chloro-2-(1H-pyrazole-5-yl)aniline in acetic acid at room temperature to produce a heterocyclic compound .
Biochemical Pathways
Acetophenone and its derivatives have been applied in the structure of different types of heterocyclic frameworks .
Result of Action
Some naturally occurring acetophenone derivatives have demonstrated antifungal activities .
Action Environment
The reaction of 4-chloro acetophenone with 5-chloro-2-(1h-pyrazole-5-yl)aniline was reported to occur at room temperature , suggesting that the reaction conditions might influence the compound’s action.
properties
IUPAC Name |
N-(4-chloro-2-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-3-14-10-6-8(11)4-5-9(10)12-7(2)13/h4-6H,3H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJQMYZZVGKTME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Cl)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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